molecular formula C13H14N4O2 B3011103 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide CAS No. 1797895-05-6

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide

Cat. No.: B3011103
CAS No.: 1797895-05-6
M. Wt: 258.281
InChI Key: ARVXOXXLPPYEEY-UHFFFAOYSA-N
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Description

N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. Its structure incorporates a picolinamide group linked to a 1H-pyrazole ring, which is itself substituted with a tetrahydrofuran moiety. This specific molecular architecture is recognized as a key scaffold in the development of novel neuroactive agents. Compounds featuring the 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl core have been identified in patent literature as potent allosteric modulators of the M4 muscarinic acetylcholine receptor (M4 mAChR) . As such, this compound is a valuable candidate for researchers investigating the pathophysiology and treatment of central nervous system (CNS) disorders. Targeting the M4 receptor subtype represents a promising therapeutic strategy for a range of conditions, including psychiatric and neurological diseases such as schizophrenia, cognitive dysfunction, and other psychiatric diseases . The potential mechanism of action for this class of compounds involves binding to an allosteric site on the M4 receptor, thereby modulating its response to the native neurotransmitter acetylcholine. This allosteric modulation can offer greater receptor subtype selectivity and may lead to improved therapeutic profiles compared to orthosteric agonists or antagonists. Researchers can utilize this compound as a chemical tool to probe M4 receptor function in vitro and in vivo, to study receptor signaling pathways, and to support the discovery of new treatments for brain disorders. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c18-13(12-3-1-2-5-14-12)16-10-7-15-17(8-10)11-4-6-19-9-11/h1-3,5,7-8,11H,4,6,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVXOXXLPPYEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide typically involves multiple steps:

Industrial Production Methods: Industrial production of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinam

Biological Activity

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

Chemical Structure:
this compound features a unique combination of a tetrahydrofuran ring, a pyrazole moiety, and a picolinamide structure. The molecular formula is C12H14N4O, and it has been assigned the CAS number 1797895-05-6.

Synthesis:
The synthesis of this compound typically involves several steps, including:

  • Formation of the Tetrahydrofuran Ring: Achieved through reactions involving diols and cerium ammonium nitrate.
  • Synthesis of the Pyrazole Ring: Formed by reacting hydrazines with 1,3-diketones under controlled conditions.
  • Coupling Reactions: Connecting the tetrahydrofuran and pyrazole rings via nucleophilic substitution methods.
  • Picolinamide Formation: Finalizing the structure through condensation reactions involving picolinic acid derivatives.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways, particularly targeting BRAF(V600E) mutations, which are prevalent in various cancers such as melanoma .

Anti-inflammatory Properties

This compound also displays anti-inflammatory activities. Studies suggest that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This mechanism could be beneficial in treating inflammatory diseases.

Antibacterial and Antifungal Activities

The antibacterial potential of pyrazole derivatives has been explored extensively. For instance, compounds similar to this compound have shown efficacy against Gram-positive bacteria and certain fungal strains . The mechanism often involves disrupting cellular integrity or inhibiting critical enzymatic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects: Variations in substituents on the pyrazole or picolinamide moieties can significantly alter potency and selectivity against specific biological targets.
  • Molecular Interactions: The presence of hydrogen bonding capabilities in the amide group enhances binding affinity to target proteins involved in tumor progression and inflammation pathways .

Case Study 1: Antitumor Evaluation

A study evaluated the antitumor activity of various pyrazole derivatives, including this compound, against BRAF(V600E) mutant cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting strong activity compared to existing chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that compounds with similar structures inhibited LPS-induced NO production in macrophages. The study highlighted the potential for these compounds as therapeutic agents in managing chronic inflammatory conditions.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its hybrid architecture:

  • Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms, common in bioactive molecules due to its hydrogen-bonding capacity.
  • Tetrahydrofuran-3-yl substituent : A saturated oxygen-containing ring that improves solubility and conformational flexibility compared to fully aromatic systems.

Comparison with Patent Derivatives (Example 53, )

A structurally related compound from Example 53 in the patent () shares the tetrahydrofuran-3-yl and pyrazol-4-yl groups but differs in substituents:

Compound Substituents at Pyrazole-4 Position Additional Functional Groups
Target Compound Picolinamide None
Example 53 (Patent) Sulfonamide and trifluoroacetamide 3-Methylbenzyloxy, chlorine, cyano

Implications :

  • The sulfonamide and trifluoroacetamide groups in Example 53 may enhance electrophilic reactivity or binding to hydrophobic pockets in target proteins.
  • The absence of electron-withdrawing groups (e.g., nitro, cyano) in the target compound suggests reduced metabolic liability compared to nitro-containing analogs (e.g., ) .

Comparison with 1,3,4-Thiadiazole Derivatives ()

A series of 1,3,4-thiadiazole-pyrazole hybrids () were synthesized with antimicrobial activity. Key differences include:

Feature Target Compound 1,3,4-Thiadiazole Derivatives
Core Structure Pyrazole-picolinamide Pyrazole-thiadiazole
Substituents Tetrahydrofuran-3-yl Nitrophenyl, methyl, hydrazine
Bioactivity Not reported Active against E. coli, B. mycoides, C. albicans

Implications :

  • The thiadiazole ring in derivatives introduces sulfur, which may improve membrane permeability but reduce solubility.
  • Nitrophenyl groups in compounds likely contribute to antimicrobial activity via electron-deficient interactions, whereas the target compound’s tetrahydrofuran and picolinamide groups prioritize solubility and targeted binding .

Research Findings and Pharmacological Considerations

Structural Characterization Techniques

  • X-ray crystallography : Employing programs like SHELXL () for refinement.
  • Spectroscopic methods : ¹H/¹³C NMR, IR, and mass spectrometry (as in ) .

Hypothetical Pharmacokinetic Profiles

Based on structural analogs:

  • Solubility : The tetrahydrofuran ring likely improves aqueous solubility compared to purely aromatic systems (e.g., nitrophenyl derivatives).
  • Metabolic Stability : The absence of nitro groups may reduce oxidative metabolism, enhancing half-life relative to compounds.

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